molecular formula C16H14O6 B042096 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one CAS No. 22804-49-5

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one

Cat. No. B042096
CAS RN: 22804-49-5
M. Wt: 302.28 g/mol
InChI Key: FFVKXGZKJBHJMS-UHFFFAOYSA-N
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Description

“1-Hydroxy-2,3,5-trimethoxyxanthen-9-one” is a chemical compound with the molecular formula C16H14O6 . It has an average mass of 302.279 Da and a monoisotopic mass of 302.079041 Da .


Molecular Structure Analysis

The molecular structure of “1-Hydroxy-2,3,5-trimethoxyxanthen-9-one” consists of 16 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 513.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .


Physical And Chemical Properties Analysis

“1-Hydroxy-2,3,5-trimethoxyxanthen-9-one” has a flash point of 193.6±23.6 °C and an index of refraction of 1.608 . It has a molar refractivity of 77.4±0.3 cm3, and its polar surface area is 74 Å2 . It also has a polarizability of 30.7±0.5 10-24 cm3, a surface tension of 51.8±3.0 dyne/cm, and a molar volume of 224.0±3.0 cm3 .

Mechanism of Action

Target of Action

The primary target of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one, also known as HM-1, is the calcium ion (Ca²⁺) influx through L-type voltage-operated Ca²⁺ channels . This compound also interacts with the endothelium-dependent mechanism involving nitric oxide (NO) .

Mode of Action

HM-1 operates through both an endothelium-dependent mechanism involving NO and an endothelium-independent mechanism . The latter involves the inhibition of Ca²⁺ influx through L-type voltage-operated Ca²⁺ channels . A minor contribution to the effects of HM-1 may be related to the inhibition of the protein kinase C-mediated release of intracellular Ca²⁺ stores .

Biochemical Pathways

The biochemical pathways affected by HM-1 primarily involve the regulation of intracellular calcium levels . By inhibiting the influx of Ca²⁺ through L-type voltage-operated Ca²⁺ channels, HM-1 can disrupt the normal functioning of these channels, leading to a decrease in intracellular calcium levels . This can have downstream effects on various cellular processes that depend on calcium as a signaling molecule.

Pharmacokinetics

It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The primary result of HM-1’s action is its vasodilator effect , which is achieved through its interaction with NO and its inhibition of Ca²⁺ influx . This can lead to a decrease in blood pressure and an increase in blood flow. In addition, HM-1 may have cytotoxic effects on certain tumor cells .

properties

IUPAC Name

1-hydroxy-2,3,5-trimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKXGZKJBHJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945485
Record name 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one

CAS RN

22804-49-5
Record name 1-Hydroxy-2,3,5-trimethoxyxanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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